Epi-doramectin
Description
Epi-doramectin is a chemical intermediate formed during the base-catalyzed decomposition of doramectin, a macrocyclic lactone belonging to the avermectin family. Its structure arises from epimerization at the 2-position of doramectin, leading to an irreversible rearrangement into an isomeric alkene analogue . Key characteristics include:
- Chemical Synonyms: (2S)-25-cyclohexyl-5-O-demethyl-25-de(1-methylpropyl)-avermectin A1a; Doramectin, epi- .
- Purity: Available at >95% by HPLC, indicating high analytical-grade quality .
This compound’s role as a decomposition product suggests it may lack the anthelmintic efficacy of its parent compound, doramectin, which is widely used in veterinary medicine. Its instability under basic conditions highlights its transient nature in chemical pathways.
Properties
Molecular Formula |
C50H74O14 |
|---|---|
Molecular Weight |
899.1 |
Appearance |
White solid |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
Epi-doramectin differs from doramectin and other avermectins primarily in its stereochemistry and stability:
Key Observations :
- Epimerization Impact : The C2 epimerization in this compound disrupts the spatial arrangement critical for binding to glutamate-gated chloride channels in parasites, a mechanism central to avermectins’ efficacy .
- Stability : Unlike doramectin, this compound’s instability under basic conditions limits its practical applications.
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